Physicochemical Property Head-to-Head: THP-Protected vs. N1-Unprotected Indazole Scaffold
The target compound (THP-protected) differs from its closest unprotected analog, ethyl 7-hydroxy-1H-indazole-5-carboxylate (CAS 1197944-13-0), in three computed physicochemical parameters that influence pharmacokinetics and synthetic compatibility. The THP group increases calculated lipophilicity (XLogP3 = 2.2 vs. 1.4), reduces the hydrogen-bond donor count (1 vs. 2), and slightly decreases topological polar surface area (TPSA = 73.6 vs. 75.2 Ų) [1][2]. These differences are consistent with improved passive membrane permeability and altered solubility profiles, both relevant when advancing compounds through medicinal chemistry optimization.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Ethyl 7-hydroxy-1H-indazole-5-carboxylate: 1.4 |
| Quantified Difference | ΔXLogP3 = +0.8 (57% increase in logP units) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can enhance membrane permeability; the difference of 0.8 logP units is meaningful for CNS penetration and cellular uptake in cell-based assays.
- [1] PubChem CID 66920492: Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate, National Center for Biotechnology Information (2025). View Source
- [2] PubChem CID 66523890: Ethyl 7-hydroxy-1H-indazole-5-carboxylate, National Center for Biotechnology Information (2025). View Source
